molecular formula C15H15N B074937 9-Isopropyl-9H-carbazole CAS No. 1484-09-9

9-Isopropyl-9H-carbazole

Cat. No. B074937
CAS RN: 1484-09-9
M. Wt: 209.29 g/mol
InChI Key: LSZJZNNASZFXKN-UHFFFAOYSA-N
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Description

9-Isopropyl-9H-carbazole is a derivative of carbazole, a tricyclic aromatic compound comprising two benzene rings fused onto a pyrrole ring. Carbazole derivatives have attracted significant interest due to their wide range of applications in material science and organic electronics, as well as their notable biological activities.

Synthesis Analysis

  • The synthesis of 9-Isopropyl-9H-carbazole involves N-alkylation reactions, where the carbazole ring system is typically planar. An example is the synthesis of 3,6-Dibromo-9-isopropyl-9H-carbazole via N-alkylation of 2-bromopropane with 3,6-dibromo-9H-carbazole, demonstrating the importance of the carbazole core in such reactions (Cui, Huang, & Guo, 2005).

Molecular Structure Analysis

  • The molecular structure of 9-Isopropyl-9H-carbazole derivatives is characterized by a planar carbazole ring system. The isopropyl group can exhibit disorder over two positions, indicating flexibility in the structure (Cui, Huang, & Guo, 2005).

Chemical Reactions and Properties

  • 9-Isopropyl-9H-carbazole derivatives are versatile in chemical reactions, forming various novel compounds through processes like copolymerization and condensation reactions. They can be used to synthesize Schiff bases, exhibiting efficient charge transfer and strong π-conjugation, which are crucial for their applications in organic light-emitting diodes (Mustonen, Hukka, & Pakkanen, 2000); (Çiçek et al., 2018).

Physical Properties Analysis

  • The physical properties of 9-Isopropyl-9H-carbazole derivatives are influenced by their planar molecular structure and the flexibility of the isopropyl group. This planarity and flexibility play a significant role in determining their solid-state and optoelectronic properties (Cui, Huang, & Guo, 2005).

Chemical Properties Analysis

  • The chemical properties of 9-Isopropyl-9H-carbazole derivatives are characterized by their reactivity in forming various complex compounds. Their ability to undergo reactions such as copolymerization, and form Schiff bases with enhanced charge transfer and π-conjugation, highlights their utility in advanced material science applications (Mustonen, Hukka, & Pakkanen, 2000); (Çiçek et al., 2018).

Scientific Research Applications

1. Antimicrobial Activities

  • Summary of Application: 9H-carbazole has been used as a precursor to prepare new heterocyclic derivatives with antimicrobial activities .
  • Methods of Application: The synthesis involves the treatment of carbazole with ethyl acetoacetate to give ethyl 9H-carbazol-9-ylacetate . The acetate ester derivative is then transformed into the 2-(9H-carbazol-9-yl)acetohydrazide through treatment with hydrazine hydrate .
  • Results or Outcomes: The synthesized compounds were tested and evaluated as antimicrobial agents .

2. Electropolymerization

  • Summary of Application: Carbazole derivatives and their polymers are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
  • Methods of Application: The synthesis of carbazole derivatives involves various chemical reactions, including the Horner-Wadsworth-Emmons reaction .
  • Results or Outcomes: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

3. Optoelectronic Devices

  • Summary of Application: Carbazole derivatives are used in the development of optoelectronic devices due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
  • Methods of Application: The synthesis of carbazole derivatives involves various chemical reactions, including the Horner-Wadsworth-Emmons reaction .
  • Results or Outcomes: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

4. Rechargeable Batteries

  • Summary of Application: Carbazole derivatives are potential candidates in the field of rechargeable batteries .
  • Methods of Application: The synthesis of carbazole derivatives involves various chemical reactions .
  • Results or Outcomes: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

9H-Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities . They are found to be an inhibitor of angiogenesis and inflammation . The future directions of 9-Isopropyl-9H-carbazole could be in the field of pharmaceuticals, particularly in the development of new drugs.

properties

IUPAC Name

9-propan-2-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZJZNNASZFXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061723
Record name 9H-Carbazole, 9-(1-methylethyl)-
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Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Isopropyl-9H-carbazole

CAS RN

1484-09-9
Record name N-Isopropylcarbazole
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Record name 9-Isopropyl-9H-carbazole
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Record name 9H-Carbazole, 9-(1-methylethyl)-
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Record name 9H-Carbazole, 9-(1-methylethyl)-
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Record name 9-isopropyl-9H-carbazole
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Record name 9-ISOPROPYL-9H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

Carbazole (5 g; 0.03 mol) was reacted with isopropyl bromide (5.61 ml; 0.06 mol) by working in a manner similar to that described in Example 1a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.61 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

16 g (95.7 mmol) of carbazole, 38 g (608.2 mmol) of 85% KOH, 21 g (151.9 mmol) of potassium carbonate, 3.2 g (9.4 mmol) of tetra-n-butylammonium hydrogensulfate and 300 ml of toluene were weighed and put in a 1-liter four neck flask, and 25 g (147.1 mmol) of 2-iodopropane was added little by little from a dropping funnel (heat is slightly developed). Subsequently, the reaction was conducted at a temperature of 60° C. to 80° C. for 7 hours. The disappearance of carbazole was confirmed by TLC and gas chromatography. After cooling, the solution was filtered, and the filtrate was washed with water three times. The toluene phase was dried (MgSO4), and concentrated, thus obtaining 21.5 g of a crude product. The crude product was recrystallized from 2-propanol to obtain 16.35 g of a desired product.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
[Compound]
Name
four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3.2 g
Type
catalyst
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight
Yield
81.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JL Cui, PM Huang, WL Guo - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C15H13Br2N, was synthesized by N-alkylation of 2-bromopropane with 3,6-dibromo-9H-carbazole. The carbazole ring system is essentially planar, with a mean …
Number of citations: 4 scripts.iucr.org
JY Shen, XL Yang, TH Huang, JT Lin… - Advanced functional …, 2007 - Wiley Online Library
… Although compound 7 has a lower solution quantum yield (U =0.25 in toluene) than 2,7-bis(2,2-diphenylvinyl)-9-isopropyl-9H-carbazole (U =0.37 in toluene) and 2,7bis(2,2-…
Number of citations: 115 onlinelibrary.wiley.com
MH Block, S Boyer, W Brailsford… - Journal of medicinal …, 2002 - ACS Publications
The hypothesis that antagonists of the neuropeptide Y5 receptor would provide safe and effective appetite suppressants for the treatment of obesity has prompted vigorous research to …
Number of citations: 87 pubs.acs.org
T Rappitsch, I Klimant, SM Borisov - Dyes and Pigments, 2020 - Elsevier
… 9-isopropyl-9H-carbazole (0.73 g, 3.5 mmol, 1.0 eq) in dichloroethane (15 mL) was then added. The reaction solution was stirred at 82 C for 2 h and poured into a mixture of diethylether …
Number of citations: 18 www.sciencedirect.com
S Song, H Han, Y Kim, BH Lee, SH Park, Y Jin… - Solar energy materials …, 2011 - Elsevier
… Synthesis of 2-bromo-9-isopropyl-9H-carbazole (7). 2-Bromo-9H-carbazole (6) (5 g, 20.32 … To a stirred solution of 2-bromo-9-isopropyl-9H-carbazole (7) (5 g, 17.35 mmol) in THF (30 mL…
Number of citations: 18 www.sciencedirect.com
S Zhou, H Tang, M Yao, S Cao, L Zhuang, C Cao… - Chemical Papers, 2019 - Springer
In our previous studies, fluorine-substituted carbazoles were synthesized, and these compounds showed promising potential against Gram-positive bacterial stains, including Methicillin-…
Number of citations: 7 link.springer.com
Y Huang, M Yu, N Sun, T Tang, F Yu, X Song… - European Journal of …, 2018 - Elsevier
A novel series of carbazole carboxamides was discovered as potent RORγt inverse agonists using a scaffold hybridization strategy. Structure-activity relationship exploration on the …
Number of citations: 23 www.sciencedirect.com
X Yu, H Zhang, J Yu - Aggregate, 2021 - Wiley Online Library
… Interestingly, when prolonging photo-activated time to 10 s and 120 s, the orange phosphorescence of rectangular frames painted by 9-isopropyl-9H-carbazole (CZIP) and 2-(9H-…
Number of citations: 184 onlinelibrary.wiley.com
S Trimpin, CA Lutomski, TJ El-Baba… - International Journal of …, 2015 - Elsevier
… that produced ions by MAIV were recrystallized except for 3-nitrobenzoyl chloride (S2), 6-nitro-o-anisonitrile (S5), 5-methyl-2-nitro-benzonitrile (S7), and 9-isopropyl-9H-carbazole (S20). …
Number of citations: 50 www.sciencedirect.com
DS Weiss, M Abkowitz - Chemical Reviews, 2010 - ACS Publications
An “organic photoconductor”(OPC) or “organic photoreceptor” is the photoelectric element that is at the heart of the electrophotographic (EP) printing process. The terms organic …
Number of citations: 179 pubs.acs.org

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